molecular formula C16H20N2O4S3 B292636 Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate

Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate

Cat. No. B292636
M. Wt: 400.5 g/mol
InChI Key: IFVJQTNVUZVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is a chemical compound that has gained significant attention in scientific research. It is a thieno[2,3-d]pyrimidine derivative that has been synthesized using a unique method.

Mechanism of Action

The mechanism of action of Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is not fully understood. However, it has been proposed that the compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn, alters gene expression and promotes apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting HDAC activity. Moreover, the compound has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate in lab experiments include its potent antitumor activity and its ability to induce apoptosis and cell cycle arrest in cancer cells. Moreover, the compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and pain. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Moreover, further studies are needed to understand the compound's mechanism of action and to optimize its pharmacokinetic properties. Additionally, the compound's potential toxicity needs to be evaluated in preclinical studies before it can be considered for clinical trials. Finally, the development of new analogs of Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
In conclusion, Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is a promising compound that has gained significant attention in scientific research. Its potent antitumor activity, anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and pain. However, further studies are needed to optimize its pharmacokinetic properties and to evaluate its potential toxicity before it can be considered for clinical trials.

Synthesis Methods

Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate has been synthesized using a one-pot reaction. The reaction involves the condensation of 2,4-diamino-5,6-dimethylthieno[2,3-d]pyrimidine with ethyl 2-bromoacetate and sodium ethoxide in ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.

Scientific Research Applications

The synthesized Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate has been extensively used in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been found to exhibit anti-inflammatory and analgesic properties.

properties

Molecular Formula

C16H20N2O4S3

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl]sulfanylacetate

InChI

InChI=1S/C16H20N2O4S3/c1-5-21-11(19)7-23-14-13-9(3)10(4)25-15(13)18-16(17-14)24-8-12(20)22-6-2/h5-8H2,1-4H3

InChI Key

IFVJQTNVUZVARU-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC(=NC2=C1C(=C(S2)C)C)SCC(=O)OCC

Canonical SMILES

CCOC(=O)CSC1=NC(=NC2=C1C(=C(S2)C)C)SCC(=O)OCC

Origin of Product

United States

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